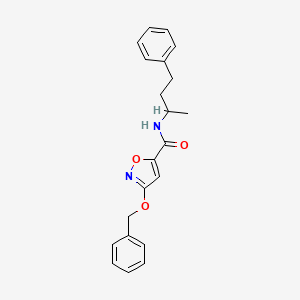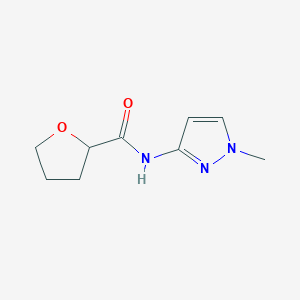
N-(1-methylpyrazol-3-yl)oxolane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-methylpyrazol-3-yl)oxolane-2-carboxamide, also known as MPC or ONO-4817, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the biosynthesis of prostaglandins. MPC has been shown to have a range of biochemical and physiological effects, making it a promising tool for investigating the role of COX-2 in various biological processes.
Mecanismo De Acción
N-(1-methylpyrazol-3-yl)oxolane-2-carboxamide works by selectively inhibiting COX-2, which is an enzyme that is responsible for the biosynthesis of prostaglandins. Prostaglandins are important mediators of inflammation and pain, and they are also involved in various other biological processes. By inhibiting COX-2, N-(1-methylpyrazol-3-yl)oxolane-2-carboxamide can reduce the production of prostaglandins, which can lead to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(1-methylpyrazol-3-yl)oxolane-2-carboxamide has been shown to have a range of biochemical and physiological effects. These include the inhibition of inflammation and pain, as well as the suppression of tumor growth. N-(1-methylpyrazol-3-yl)oxolane-2-carboxamide has also been shown to have neuroprotective effects, and it may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-methylpyrazol-3-yl)oxolane-2-carboxamide has a number of advantages for use in lab experiments. It is a highly selective inhibitor of COX-2, which means that it can be used to investigate the role of this enzyme in various biological processes without affecting other enzymes or pathways. N-(1-methylpyrazol-3-yl)oxolane-2-carboxamide is also relatively stable and has a long half-life, which makes it suitable for use in long-term studies.
However, there are also some limitations to the use of N-(1-methylpyrazol-3-yl)oxolane-2-carboxamide in lab experiments. One of the main limitations is that it is a synthetic compound, which means that it may not accurately mimic the effects of natural compounds or processes. Additionally, the synthesis of N-(1-methylpyrazol-3-yl)oxolane-2-carboxamide is a complex process that requires expertise in organic chemistry, which may limit its accessibility to some researchers.
Direcciones Futuras
There are many potential future directions for research on N-(1-methylpyrazol-3-yl)oxolane-2-carboxamide. One area of interest is in the development of new COX-2 inhibitors that are more potent or selective than N-(1-methylpyrazol-3-yl)oxolane-2-carboxamide. Another potential direction is in the investigation of the role of COX-2 in various diseases, including cancer, inflammation, and neurodegenerative diseases. Additionally, N-(1-methylpyrazol-3-yl)oxolane-2-carboxamide may have potential applications in the development of new drugs for the treatment of these diseases, or as a tool for investigating the mechanisms underlying their development and progression.
Conclusion:
In conclusion, N-(1-methylpyrazol-3-yl)oxolane-2-carboxamide, or N-(1-methylpyrazol-3-yl)oxolane-2-carboxamide, is a promising compound for use in scientific research. It is a selective inhibitor of COX-2, which makes it a valuable tool for investigating the role of this enzyme in various biological processes. N-(1-methylpyrazol-3-yl)oxolane-2-carboxamide has a range of biochemical and physiological effects, and it may have potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases. While there are some limitations to the use of N-(1-methylpyrazol-3-yl)oxolane-2-carboxamide in lab experiments, it is a valuable tool for investigating the mechanisms underlying these diseases and developing new treatments.
Métodos De Síntesis
The synthesis of N-(1-methylpyrazol-3-yl)oxolane-2-carboxamide involves several steps, including the preparation of 1-methylpyrazole-3-carboxylic acid, which is then converted to the corresponding methyl ester. This compound is then reacted with oxalyl chloride to form the acid chloride, which is subsequently reacted with 2-amino-2-methyl-1-propanol to yield N-(1-methylpyrazol-3-yl)oxolane-2-carboxamide. The synthesis of N-(1-methylpyrazol-3-yl)oxolane-2-carboxamide is a complex process that requires careful attention to detail and expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-(1-methylpyrazol-3-yl)oxolane-2-carboxamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is in the study of COX-2 and its role in various biological processes. COX-2 is an enzyme that is involved in the biosynthesis of prostaglandins, which are important mediators of inflammation and pain. By inhibiting COX-2, N-(1-methylpyrazol-3-yl)oxolane-2-carboxamide can be used to investigate the role of this enzyme in various biological processes, including inflammation, pain, and cancer.
Propiedades
IUPAC Name |
N-(1-methylpyrazol-3-yl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-12-5-4-8(11-12)10-9(13)7-3-2-6-14-7/h4-5,7H,2-3,6H2,1H3,(H,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLIXGWHDDBXAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methyl-1H-pyrazol-3-yl)oxolane-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

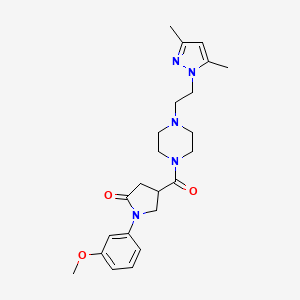

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2886058.png)

amino}acetic acid](/img/structure/B2886061.png)
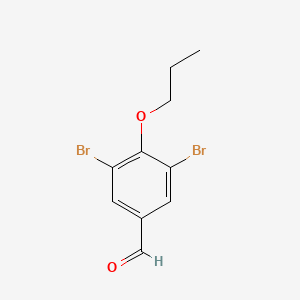
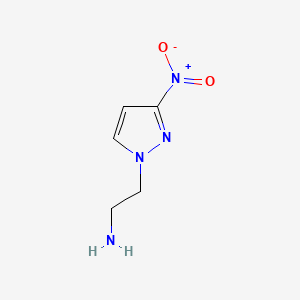

![8-[(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2886070.png)
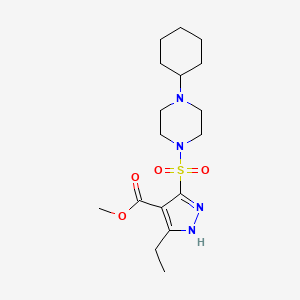

![Ethyl 2-[2-[2-(3-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2886074.png)
